![molecular formula C12H10N4O4 B11952184 N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide CAS No. 6629-08-9](/img/structure/B11952184.png)
N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features two furan-2-ylmethylidene groups attached to an ethanedihydrazide backbone, making it an interesting subject for studies in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic substitution reactions, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the hydrazide groups.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide involves its interaction with molecular targets through its hydrazide and furan groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide
Uniqueness
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide stands out due to its furan rings, which impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6629-08-9 |
|---|---|
Molekularformel |
C12H10N4O4 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C12H10N4O4/c17-11(15-13-7-9-3-1-5-19-9)12(18)16-14-8-10-4-2-6-20-10/h1-8H,(H,15,17)(H,16,18)/b13-7+,14-8+ |
InChI-Schlüssel |
DBUJHALECBISBY-FNCQTZNRSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
C1=COC(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


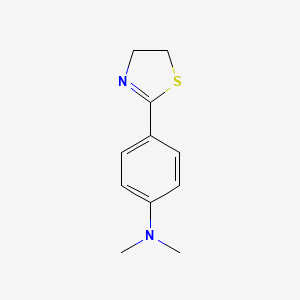
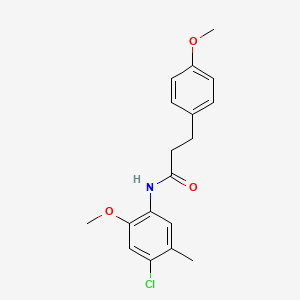
![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)

![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)

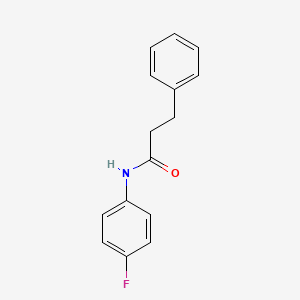
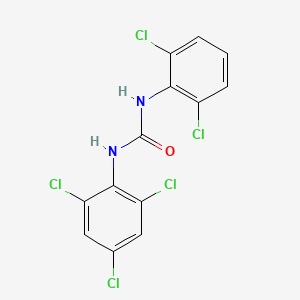

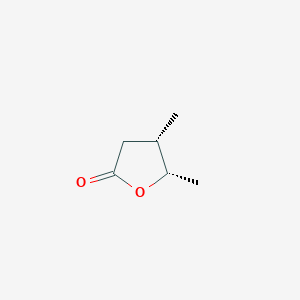
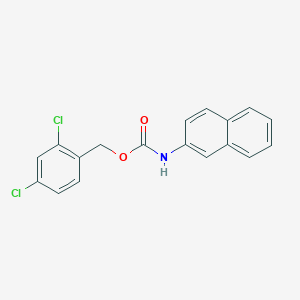
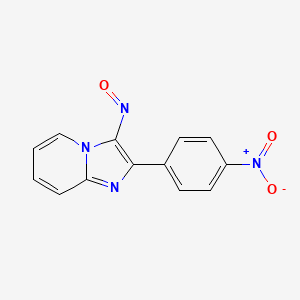
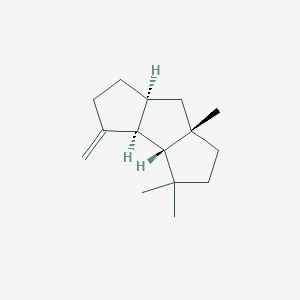
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)
